3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound, identified as C567-0871 (ChemDiv ID), is a 1,4-dihydroquinolin-4-one derivative with a 3,4-dimethoxybenzoyl group at position 3 and a 4-methylbenzyl substitution at position 1 . Its molecular formula is C₂₆H₂₃NO₅, with a molecular weight of 429.47 g/mol and a logP value of 3.845, indicating moderate lipophilicity . Key features include:
- N-Substitution: The 4-methylbenzyl group contributes to hydrophobic interactions and metabolic stability.
- Synthesis: Prepared via N-alkylation of the quinolinone core, similar to methods described for related dihydroquinolinones .
Properties
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)15-27-16-21(26(29)20-6-4-5-7-22(20)27)25(28)19-12-13-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRZECKNQERCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the 3,4-Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the quinoline nitrogen with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound (logP 3.845) is more lipophilic than 4k (logP 3.2) and the benzodioxol derivative (logP 2.8), likely due to its dual methoxy and methylbenzyl groups .
- Solubility: Amino-substituted analogues (e.g., 4k) exhibit improved aqueous solubility compared to the target compound, which lacks polar functional groups .
- Synthetic Routes : The target compound’s N-alkylation method contrasts with the Pd-catalyzed cross-coupling used for 4k , reflecting divergent strategies for introducing aryl groups.
Aroyl Group Variations:
- The 3,4-dimethoxybenzoyl group in the target compound provides greater steric hindrance and electron-donating effects compared to simpler benzoyl or chlorophenyl substituents (e.g., in ). This may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability due to demethylation risks .
N-Substitution Effects:
- The 4-methylbenzyl group in the target compound offers metabolic resistance over smaller alkyl chains (e.g., pentyl in Compound 44) . However, bulkier groups like the naphthalenyl in ’s piperazine derivatives could further enhance affinity at the cost of synthetic complexity .
Biological Activity
The compound 3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of the dihydroquinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C23H21N5O3
- Molecular Weight : 447.51 g/mol
- InChIKey : NMCNDMDGCNYJEV-UHFFFAOYSA-N
This compound features a dihydroquinoline core modified with a 3,4-dimethoxybenzoyl group and a (4-methylphenyl)methyl substituent, which may contribute to its unique pharmacological properties.
Research indicates that compounds in the dihydroquinoline class exhibit significant interactions with various biological targets. The mechanisms through which This compound exerts its biological effects include:
- Cholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are of particular interest in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Monoamine Oxidase Inhibition : The compound also shows potential as a dual inhibitor of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. This dual-target approach may enhance therapeutic efficacy against neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various biological targets:
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | eeAChE | 0.28 | |
| AChE Inhibition | hAChE | 0.34 | |
| MAO-B Inhibition | hMAO-B | 2.81 | |
| MAO-A Inhibition | hMAO-A | 0.91 |
These findings suggest that the compound exhibits potent inhibitory activity against both cholinesterases and monoamine oxidases.
Blood-Brain Barrier Penetration
Further investigations into the pharmacokinetics revealed that This compound could effectively cross the blood-brain barrier (BBB), a crucial factor for the treatment of central nervous system disorders .
Cytotoxicity Studies
Cytotoxicity assessments conducted on PC12 and HT-22 cell lines indicated that the compound displayed no significant toxicity at concentrations below 12.5 µM. Moreover, acute toxicity studies in mice showed no adverse effects even at high doses (2500 mg/kg) when administered orally .
Case Studies and Applications
The dual inhibition of AChE and MAOs makes this compound a promising candidate for further development as a therapeutic agent for Alzheimer's disease and other neurodegenerative conditions.
Example Case Study
In a recent study aimed at developing multi-targeted agents for Alzheimer's disease, researchers synthesized various derivatives including This compound . The most promising candidates were evaluated for their ability to inhibit cholinesterases and monoamine oxidases while demonstrating favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
